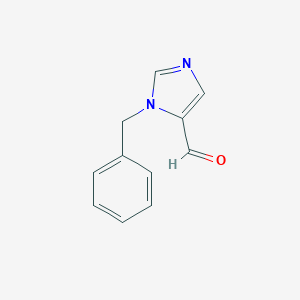

1-Benzyl-1H-imidazole-5-carboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-benzylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONDAZCJAPQGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378299 | |

| Record name | 1-Benzyl-1H-imidazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85102-99-4 | |

| Record name | 1-Benzyl-1H-imidazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-1H-imidazole-5-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-1H-imidazole-5-carboxaldehyde CAS number 85102-99-4 properties

An In-depth Technical Guide to 1-Benzyl-1H-imidazole-5-carboxaldehyde

CAS Number: 85102-99-4

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. This document details the compound's physicochemical properties, spectroscopic data, synthesis, applications, and biological significance, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Physicochemical Properties

This compound is an off-white solid organic compound.[1][2] Its core structure consists of an imidazole ring substituted with a benzyl group at the N1 position and a carboxaldehyde group at the C5 position. This specific arrangement of functional groups makes it a valuable building block in synthetic chemistry.[3]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 85102-99-4 | [2] |

| Molecular Formula | C₁₁H₁₀N₂O | [2][3] |

| Molecular Weight | 186.21 g/mol | [2][3] |

| Appearance | Off-white solid | [2] |

| Melting Point | 46-49 °C | [1][3] |

| Boiling Point | 201-203 °C (at 23 Torr) | [1][3] |

| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 185.8 °C | [1] |

| Solubility | Soluble in Dichloromethane (DCM) | [1] |

| InChI Key | QONDAZCJAPQGRX-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

Table 2: Summary of Available Spectroscopic Data

| Technique | Availability | Source / Reference |

| ¹H NMR | Data available | ChemicalBook[4] |

| ¹³C NMR | Data available | SpectraBase[5] |

| Mass Spectrometry (MS) | Data available | ChemicalBook[4] |

| Infrared (IR) | Data available | ChemicalBook[4] |

Note: Researchers should consult the referenced sources for detailed spectral information, including chemical shifts (ppm), coupling constants (Hz), and peak assignments.

Synthesis and Reactivity

This compound serves as a key intermediate in organic synthesis.[2][6] The aldehyde functional group is highly reactive and can participate in various chemical transformations, such as nucleophilic addition and condensation reactions, to form more complex molecules.[3]

While a specific, detailed experimental protocol for the synthesis of the title compound is not provided in the searched literature, its utility as a starting material is well-documented, particularly in the synthesis of pharmacologically active carboxamide derivatives.

Experimental Protocol: Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives

The following is a generalized methodology based on the use of this compound as a precursor for TGR5 agonists, as described in the literature.[7][8][9] This protocol illustrates a key application of the title compound.

Step 1: Oxidation of the Aldehyde to Carboxylic Acid

-

This compound is oxidized to its corresponding carboxylic acid, 1-benzyl-1H-imidazole-5-carboxylic acid. Standard oxidizing agents suitable for aldehydes, such as potassium permanganate (KMnO₄) or Jones reagent, can be employed under controlled conditions.

Step 2: Amide Coupling

-

The resulting carboxylic acid is activated, typically by converting it to an acyl chloride or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

-

The activated acid is then reacted with a selected primary or secondary amine (R-NH₂) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in an appropriate aprotic solvent (e.g., DMF or DCM).

-

The reaction mixture is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

Step 3: Work-up and Purification

-

Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product is purified using column chromatography on silica gel to yield the desired 1-benzyl-1H-imidazole-5-carboxamide derivative.

Caption: Synthetic workflow for carboxamide derivatives.

Applications in Research and Drug Development

This compound is a valuable building block with diverse applications.[3]

-

Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing bioactive molecules and pharmaceuticals.[3][6] Research has specifically highlighted its use in creating novel drugs targeting neurological disorders and metabolic diseases.[6][7][8]

-

Medicinal Chemistry: The imidazole scaffold is present in many biologically active molecules.[3] Derivatives of this aldehyde have been investigated for antimicrobial, antifungal, and anticancer properties.[3] Its most prominent recent application is in the development of TGR5 agonists.[7][8][9]

-

Organic Synthesis: The reactive aldehyde group allows for the construction of more complex molecular architectures through various chemical reactions.[2][6]

-

Material Science: Imidazole derivatives possess unique properties, such as the ability to bind to metals, suggesting potential applications in the development of new materials.[3][6]

-

Biochemical Research: The compound and its derivatives are used to study enzyme interactions and metabolic pathways.[6]

Biological Activity and Signaling Pathways

The most significant, well-documented biological application of this compound is as a scaffold for potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[7][8]

TGR5 Agonism

TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[7][9] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[8]

A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, synthesized from the title aldehyde, were evaluated for their agonistic activity on human TGR5 (hTGR5). Several derivatives, notably compounds 19d and 19e from the cited research, demonstrated excellent potency, superior to reference drugs like INT-777.[7][8] These compounds also showed significant glucose-lowering effects in in vivo models, an effect attributed to the stimulation of GLP-1 secretion through TGR5 activation.[8]

Caption: TGR5 signaling pathway activated by imidazole derivatives.

Safety, Handling, and Disposal

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is classified as harmful if swallowed and causes serious eye irritation.[10] It may also cause skin and respiratory system irritation upon contact or inhalation.[1][3][10] The chemical, physical, and toxicological properties have not been thoroughly investigated.[10]

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety glasses or goggles, and a lab coat.[10][11] Use in a well-ventilated area or under a chemical fume hood.[10] If dust formation is likely, a particle respirator may be necessary.[10]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10][11]

-

Skin: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[10][11]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[10][11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[10][11]

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[10][11]

-

Spills: Avoid dust formation. Sweep up the material, place it in a suitable, closed container, and arrange for disposal.[10][11]

-

Disposal: Dispose of the material and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[10]

References

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 85102-99-4 [smolecule.com]

- 4. This compound(85102-99-4) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. capotchem.cn [capotchem.cn]

- 11. Page loading... [guidechem.com]

In-Depth Technical Guide: Physicochemical Properties of 1-Benzyl-1H-imidazole-5-carboxaldehyde

This guide provides essential physicochemical data for 1-Benzyl-1H-imidazole-5-carboxaldehyde, a heterocyclic organic compound relevant to researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate easy access and comparison for scientific research and application.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2][3][4][5] |

| Molecular Weight | 186.21 g/mol | [1][2][3][4][5] |

| CAS Number | 85102-99-4 | [1][3][4] |

| Appearance | Off-white solid | [2] |

| Melting Point | 46 to 49 °C | [1] |

| Boiling Point | 201 to 203 °C at 23 Torr | [1] |

| InChI Key | QONDAZCJAPQGRX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC=C2C=O | [1] |

Compound Significance and Applications

This compound serves as a versatile building block in organic synthesis.[1] The presence of the imidazole ring and the reactive aldehyde group makes it a valuable precursor for the synthesis of more complex molecules, including potentially bioactive compounds.[1] The imidazole moiety is a common feature in many pharmaceuticals, and derivatives of this compound are explored for their potential therapeutic applications.[1][6] Research areas include the development of novel drugs, with some studies investigating its derivatives as potential antifungal and antibacterial agents.[2]

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams. The information provided is based on publicly available data.

References

- 1. Buy this compound | 85102-99-4 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sigma Aldrich this compound 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Benzyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-Benzyl-1H-imidazole-5-carboxaldehyde, a key building block in medicinal chemistry and organic synthesis.

Chemical Structure and Nomenclature

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a benzyl group at the 1-position and a carboxaldehyde group at the 5-position.

-

IUPAC Name: this compound[1]

-

Synonyms: 3-Benzyl-3H-imidazole-4-carbaldehyde, 1-Benzyl-5-imidazolecarboxaldehyde[1]

-

CAS Number: 85102-99-4[2]

-

Molecular Formula: C₁₁H₁₀N₂O[2]

The structure of this compound is well-defined by its SMILES and InChI identifiers, which are provided in the data table below.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and available spectral data for this compound is presented in the table below. This data is crucial for its identification, characterization, and use in various applications.

| Property | Value |

| Molecular Weight | 186.21 g/mol |

| Appearance | Off-white solid |

| Melting Point | 46-49 °C |

| Purity | ≥ 98% (HPLC) |

| SMILES | O=Cc1cncn1Cc2ccccc2 |

| InChI Key | QONDAZCJAPQGRX-UHFFFAOYSA-N |

| ¹³C NMR (CDCl₃) | --INVALID-LINK-- |

| Storage Conditions | Store at 0-8°C |

Experimental Protocols

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. While a specific, detailed experimental protocol for its synthesis is not widely published, it can be prepared through the N-alkylation of an appropriate imidazole precursor.

A general and widely used method for the N-alkylation of imidazoles is the reaction with an alkyl halide in the presence of a base. The synthesis of this compound would likely proceed via the reaction of 4(5)-imidazolecarboxaldehyde with benzyl bromide.

General Synthetic Approach: N-Alkylation of 4(5)-Imidazolecarboxaldehyde

The following represents a generalized protocol for the N-alkylation of an imidazole, which can be adapted for the synthesis of this compound.

Materials:

-

4(5)-Imidazolecarboxaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure using Potassium Carbonate (a milder base):

-

To a solution of 4(5)-imidazolecarboxaldehyde (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature.

-

Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel.

Procedure using Sodium Hydride (a stronger base):

-

To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4(5)-imidazolecarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0°C and add benzyl bromide (1.05 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

-

Partition the mixture between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a straightforward two-step logical workflow involving deprotonation of the imidazole nitrogen followed by nucleophilic substitution.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and development:

-

Pharmaceutical Synthesis: It serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. The imidazole moiety is a common scaffold in many pharmaceutical agents, and the aldehyde group provides a reactive handle for further molecular elaboration. Derivatives of this compound have been investigated for their potential as antifungal and antibacterial agents.

-

Organic Synthesis: In organic chemistry, it is used as a building block for the construction of more complex heterocyclic systems. The aldehyde functionality allows for a variety of chemical transformations, including condensations, oxidations, and reductions.

-

Material Science: Imidazole derivatives are known to coordinate with metal ions, and as such, this compound may have potential applications in the development of novel materials, such as polymers and coatings.

-

Biochemical Research: This compound and its derivatives can be used as molecular probes to study enzyme interactions and metabolic pathways.

References

Spectroscopic Data for 1-Benzyl-1H-imidazole-5-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-Benzyl-1H-imidazole-5-carboxaldehyde. The information presented herein is essential for the identification, characterization, and quality control of this important intermediate in pharmaceutical and organic synthesis. This document includes representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Disclaimer: The specific numerical data presented in the following tables are representative examples based on typical spectroscopic values for compounds with similar structural motifs and are intended for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.85 | s | - | 1H | H-C(O) |

| 7.90 | s | - | 1H | H-2 (imidazole) |

| 7.65 | s | - | 1H | H-4 (imidazole) |

| 7.35 - 7.25 | m | - | 5H | Phenyl-H |

| 5.30 | s | - | 2H | CH₂ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 185.0 | C=O (aldehyde) |

| 145.0 | C-2 (imidazole) |

| 140.0 | C-5 (imidazole) |

| 135.0 | C-ipso (phenyl) |

| 130.0 | C-4 (imidazole) |

| 129.0 | C-para (phenyl) |

| 128.5 | C-ortho (phenyl) |

| 128.0 | C-meta (phenyl) |

| 52.0 | CH₂ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120 | weak | C-H stretch (aromatic/imidazole) |

| 2850, 2750 | weak | C-H stretch (aldehyde) |

| 1680 | strong | C=O stretch (aldehyde) |

| 1590, 1495, 1450 | medium | C=C stretch (aromatic/imidazole) |

| 1250 | medium | C-N stretch |

| 750, 700 | strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 186 | 80 | [M]⁺ |

| 185 | 100 | [M-H]⁺ |

| 91 | 95 | [C₇H₇]⁺ (tropylium ion) |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer. The sample (approximately 10-20 mg) is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are given in Hertz (Hz).

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically recorded on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

The Rising Therapeutic Potential of 1-Benzyl-1H-imidazole-5-carboxaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among these, derivatives of 1-Benzyl-1H-imidazole-5-carboxaldehyde are emerging as a versatile and promising class of molecules with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as TGR5 agonists, as well as their antimicrobial and anticancer properties.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been primarily investigated for three key biological activities: TGR5 agonism, anticancer, and antimicrobial effects. The core structure, featuring a benzyl group at the N1 position and a reactive carboxaldehyde at the C5 position of the imidazole ring, serves as an ideal starting point for the synthesis of diverse molecular libraries.[1]

TGR5 Agonist Activity

The Takeda G-protein-coupled receptor 5 (TGR5) is a promising target for the treatment of metabolic diseases, including type 2 diabetes and obesity.[2] A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated for their ability to activate human TGR5 (hTGR5). The most potent of these compounds demonstrated excellent agonistic activities, surpassing those of reference drugs.[2]

| Compound | hTGR5 EC50 (nM) | Cell Line | Assay Type |

| 19d | 5.3 | HEK293 | CRE-Luciferase Reporter Assay |

| 19e | 6.2 | HEK293 | CRE-Luciferase Reporter Assay |

| INT-777 (Reference) | 48.5 | HEK293 | CRE-Luciferase Reporter Assay |

| LCA (Reference) | 1100 | HEK293 | CRE-Luciferase Reporter Assay |

Table 1: In vitro potency of 1-benzyl-1H-imidazole-5-carboxamide derivatives as hTGR5 agonists. Data sourced from[2].

Anticancer Activity

While specific studies on the anticancer activity of direct derivatives of this compound are limited in publicly available literature, the broader class of benzimidazole derivatives has shown significant promise. For instance, novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have been evaluated for their cytotoxic effects against various human cancer cell lines.[3]

| Compound | Cell Line | IC50 (µM) |

| 5o | A549 (Lung Carcinoma) | 0.15 ± 0.01 |

| 5o | SW480 (Colon Adenocarcinoma) | 3.68 ± 0.59 |

| Doxorubicin (Reference) | A549 (Lung Carcinoma) | 0.46 ± 0.02 |

| Cisplatin (Reference) | A549 (Lung Carcinoma) | 5.77 ± 1.60 |

Table 2: Cytotoxic activity of a representative advanced benzimidazole derivative. Data sourced from[3].

Schiff base derivatives of imidazole and its analogues are also a focal point in anticancer research, with some compounds showing potent inhibition of cancer cell lines.[4]

Antimicrobial Activity

The imidazole nucleus is a well-established pharmacophore in antimicrobial agents.[5] Thiosemicarbazone derivatives, which can be readily synthesized from the carboxaldehyde group, are particularly noted for their biological activities. Studies on related imidazole-derived thiosemicarbazones have demonstrated their potential as antifungal agents.[5]

| Compound | Fungal Strain | MIC50 (µM) |

| ImT | Cladosporium cladosporioides | 5.79 |

| 4ImBzT | Cladosporium cladosporioides | 2.00 |

| Nystatin (Reference) | Cladosporium cladosporioides | 269 |

Table 3: Antifungal activity of imidazole-derived thiosemicarbazones. ImT = 4(5)-imidazolecarboxaldehyde thiosemicarbazone; 4ImBzT = 4-(1H-imidazole-1-yl)benzaldehyde thiosemicarbazone. Data sourced from[5].

Key Signaling Pathways and Mechanisms

TGR5 Signaling Pathway

The activation of TGR5 by agonists like the 1-benzyl-1H-imidazole-5-carboxamide derivatives initiates a downstream signaling cascade. This pathway is crucial for the regulation of glucose homeostasis and energy metabolism. Upon agonist binding, TGR5 couples to the Gαs protein, activating adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of the cAMP Response Element-Binding Protein (CREB), ultimately modulating gene transcription related to metabolic processes.[6]

Experimental Protocols

Detailed and validated experimental protocols are critical for the evaluation of the biological activity of novel compounds. Below are methodologies for key assays.

TGR5 Agonist Activity: CRE-Luciferase Reporter Assay

This assay quantifies the activation of the TGR5 receptor by measuring the downstream activation of a cAMP-responsive element (CRE) linked to a luciferase reporter gene.[6]

-

Cell Culture and Transfection : Human Embryonic Kidney 293 (HEK293) cells are cultured in an appropriate medium. Cells are then co-transfected with a plasmid encoding for human TGR5 and a CRE-luciferase reporter plasmid.

-

Cell Seeding : Transfected cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with various concentrations of the test compounds (e.g., 1-benzyl-1H-imidazole-5-carboxamide derivatives) or reference agonists.

-

Incubation : The plates are incubated for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Luciferase Assay : Luciferase activity is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis : The data is analyzed using a nonlinear regression to determine the half-maximal effective concentration (EC50) for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

-

Preparation of Compound Dilutions : A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum : A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10^5 colony-forming units per mL).

-

Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[7]

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition : The culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow for the reduction of MTT by metabolically active cells into a purple formazan product.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The derivatives, particularly the carboxamides, have demonstrated potent and selective agonist activity at the TGR5 receptor, highlighting their potential in treating metabolic disorders. Furthermore, the broader class of imidazole derivatives, including Schiff bases and thiosemicarbazones, continues to show significant promise in the fields of oncology and infectious diseases. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on synthesizing and evaluating a wider range of derivatives to establish clear structure-activity relationships for antimicrobial and anticancer activities, and to optimize the pharmacokinetic properties of these promising compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Schiff Bases and Their Ag(I) Complexes Containing 2,5,6‐Trisubstituted Imidazothiadiazole Derivatives: Molecular Docking and In Vitro Cytotoxic Effects Against Nonsmall Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jetir.org [jetir.org]

The Therapeutic Promise of Imidazole-5-Carboxaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design of novel drugs. Among the diverse range of imidazole-containing compounds, those derived from the imidazole-5-carboxaldehyde core are emerging as a particularly promising class with a wide spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the current research, quantitative data, and experimental methodologies related to these compounds, with a focus on their anticancer and antimicrobial activities.

Anticancer Applications

Imidazole-5-carboxaldehyde derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the ability of imidazole-5-carboxaldehyde derivatives to inhibit receptor tyrosine kinases that are often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Certain imidazole-5-carboxaldehyde derivatives have shown potent inhibitory activity against VEGFR-2. For instance, a novel series of N-1 arylidene amino imidazole-2-thiones, derived from an imidazole carboxaldehyde precursor, displayed significant VEGFR-2 kinase inhibition[1].

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK implicated in various cancers. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Imidazole-based compounds have been designed as EGFR inhibitors, with some demonstrating potent enzymatic and antiproliferative activities[2][3][4][5][6].

Inhibition of Serine/Threonine Kinases

The Raf family of serine/threonine kinases are central components of the MAPK/ERK signaling pathway. The B-Raf V600E mutation is a known driver in several cancers, including melanoma. Imidazole derivatives have been identified as potent inhibitors of B-Raf kinase[1][7][8].

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including gene expression, metabolism, and DNA repair. The dysregulation of sirtuin activity is implicated in cancer. Imidazole derivatives are being investigated as sirtuin inhibitors[9][10][11]. For example, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate has been shown to have an inhibitory effect on SIRT6 in non-small cell lung cancer cell lines[12].

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the reported in vitro anticancer activities of various imidazole-5-carboxaldehyde derivatives.

Table 1: Cytotoxicity of Imidazole-5-Carboxaldehyde Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5 | MCF-7 (Breast) | < 5 | [1][13] |

| HepG2 (Liver) | < 5 | [1][13] | |

| HCT-116 (Colon) | < 5 | [1][13] | |

| 4d | MCF-7 (Breast) | Not specified, but active | [1] |

| HepG2 (Liver) | Not specified, but active | [1] | |

| HCT-116 (Colon) | Not specified, but active | [1] | |

| 5a | MDA-MB-468 (Breast) | 45.82 ± 1.32 (24h) | [14][15] |

| BT-474 (Breast) | > 50 (24h) | [14][15] | |

| 5c | MDA-MB-468 (Breast) | 43.46 ± 1.08 (24h) | [14][15] |

| BT-474 (Breast) | 35.98 ± 1.09 (24h) | [14][15] | |

| 5d | BT-474 (Breast) | 35.56 ± 1.02 (24h) | [14][15] |

| 5e | BT-474 (Breast) | 39.19 ± 1.12 (24h) | [14][15] |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate | A549 (Lung) | 250 | [12] |

| NCI-H460 (Lung) | 300 | [12] | |

| Compound 3c | MDA-MB-231 (Breast) | 1.98 | [4] |

| T47D (Breast) | 2.29 | [4] | |

| MCF-7 (Breast) | 4.07 | [4] | |

| A549 (Lung) | 3.56 | [4] | |

| HT-29 (Colon) | 2.87 | [4] | |

| Compound 5b | H1975 (Lung) | 5.22 | [3] |

| Compound 5g | H1975 (Lung) | 6.34 | [3] |

Table 2: Kinase Inhibitory Activity of Imidazole-5-Carboxaldehyde Derivatives

| Compound ID | Target Kinase | IC50 | Reference |

| 4d | VEGFR-2 | 247.81 ng/mL | [1] |

| 5 | VEGFR-2 | 82.09 ng/mL | [1] |

| 4d | B-Raf (V600E) | 13.05 µg/mL | [1] |

| 5 | B-Raf (V600E) | 2.38 µg/mL | [1] |

| 2c | EGFR | 617.33 ± 0.04 nM | [4][6] |

| 2d | EGFR | 710 ± 0.05 nM | [4][6] |

| 3c | EGFR | 236.38 ± 0.04 nM | [4][6] |

| 5b | EGFR (WT) | 30.1 nM | [3] |

| EGFR (T790M) | 12.8 nM | [3] |

Antimicrobial Applications

Derivatives of imidazole-5-carboxaldehyde have also been explored for their activity against a range of microbial pathogens, including bacteria and fungi.

Antifungal Activity

The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, some imidazole compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Antibacterial Activity

The antibacterial properties of imidazole derivatives are also under investigation. While the exact mechanisms can vary, they often involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the reported in vitro antimicrobial activities of various imidazole-5-carboxaldehyde derivatives.

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazole-5-Carboxaldehyde Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| HL1 | Staphylococcus aureus | 625 | [16] |

| MRSA | 1250 | [16] | |

| HL2 | Staphylococcus aureus | 625 | [16] |

| MRSA | 625 | [16] | |

| Escherichia coli | 2500 | [16] | |

| Pseudomonas aeruginosa | 2500 | [16] | |

| Acinetobacter baumannii | 2500 | [16] | |

| Thiosemicarbazone 1 | Cladosporium cladosporioides | 5.79 µM (MIC50) | [17] |

| Thiosemicarbazone 3 | Cladosporium cladosporioides | 2.00 µM (MIC50) | [17] |

Synthesis of Imidazole-5-Carboxaldehyde Derivatives

A common and versatile method for the synthesis of therapeutically active imidazole-5-carboxaldehyde derivatives is through the formation of Schiff bases. This typically involves the condensation of an amino-substituted imidazole-4-carboxamide with a suitable aldehyde.

Experimental Protocols

This section provides an overview of the key experimental protocols used to evaluate the therapeutic potential of imidazole-5-carboxaldehyde compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the imidazole-5-carboxaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Prepare serial twofold dilutions of the imidazole-5-carboxaldehyde derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

-

Assay Components: The assay typically includes the purified kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The phosphorylation of the substrate is detected using various methods, such as radioactivity, fluorescence, or luminescence.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the amount of ergosterol in fungal cells after treatment with a test compound.

-

Fungal Culture and Treatment: Grow the fungal culture in the presence of the imidazole derivative.

-

Lipid Extraction: Harvest the fungal cells and extract the lipids, including ergosterol.

-

Quantification: Quantify the ergosterol content using methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Compare the ergosterol levels in treated cells to those in untreated controls to determine the percentage of inhibition.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the production of ROS in cells following treatment with a test compound.

-

Cell Loading: Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

-

Compound Treatment: Treat the cells with the imidazole derivative.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Conclusion

Imidazole-5-carboxaldehyde and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy in inhibiting key cancer-related signaling pathways and their broad-spectrum antimicrobial activity warrant further investigation. The availability of robust synthetic methodologies and a suite of well-established in vitro assays will facilitate the continued exploration and optimization of these compounds as lead candidates for the development of novel therapeutics. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and evaluating the in vivo efficacy and safety of the most promising derivatives. vivo efficacy and safety of the most promising derivatives.

References

- 1. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

- 17. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 1-Benzyl-1H-imidazole-5-carboxaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1H-imidazole-5-carboxaldehyde, a key heterocyclic building block, has emerged as a pivotal precursor in the landscape of medicinal chemistry. Its unique structural features, combining the reactivity of an aldehyde with the versatile imidazole scaffold, offer a gateway to a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, applications, and the experimental methodologies underpinning its use in the development of novel therapeutic agents. The imidazole ring is a known constituent of various biological systems, and compounds incorporating this moiety often exhibit a range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[1]

Synthesis of the Core Scaffold

While several general methods for the synthesis of this compound have been reported, including the formylation of imidazole derivatives and benzylation reactions, a detailed, reproducible protocol is crucial for its application in drug discovery programs.[1] A common and effective method for the formylation of electron-rich heterocyclic systems like 1-benzyl-1H-imidazole is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Benzyl-1H-imidazole

This protocol describes a plausible synthetic route based on the well-established Vilsmeier-Haack reaction conditions for heterocyclic compounds.

Materials:

-

1-Benzyl-1H-imidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-benzyl-1H-imidazole (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Following the addition of POCl₃, add N,N-dimethylformamide (DMF) (3 equivalents) dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a pure solid.

Expected Yield: 60-75%

Application in the Development of TGR5 Agonists for Metabolic Diseases

A significant application of this compound is in the synthesis of potent Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[2][3] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose homeostasis.[2]

Derivatives of this compound, specifically 1-benzyl-1H-imidazole-5-carboxamides, have shown excellent agonistic activity against human TGR5 (hTGR5).[2][3]

TGR5 Signaling Pathway

The activation of TGR5 by an agonist, such as a derivative of this compound, initiates a downstream signaling cascade that culminates in the secretion of GLP-1.

Caption: TGR5 signaling cascade leading to GLP-1 secretion.

Synthesis and Biological Evaluation of TGR5 Agonist Derivatives

The general workflow for the synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists is a multi-step process involving chemical synthesis followed by in vitro and in vivo biological assays.

Caption: Workflow for TGR5 agonist discovery.

Quantitative Data for TGR5 Agonist Activity

The following table summarizes the in vitro activity of representative 1-benzyl-1H-imidazole-5-carboxamide derivatives as hTGR5 agonists.

| Compound | R Group on Amide | hTGR5 EC₅₀ (nM)[1] |

| 19d | 4-Trifluoromethylphenyl | 1.4 |

| 19e | 3,4-Dichlorophenyl | 2.1 |

| INT-777 (Reference) | - | 30 |

| LCA (Reference) | - | 530 |

Data extracted from a study by Zhao et al. and a related publication on 3-phenoxypyrazine-2-carboxamide derivatives.[1][2]

Experimental Protocols for Biological Assays

In Vitro hTGR5 Activation Assay (cAMP Measurement):

-

HEK293 cells stably expressing human TGR5 are seeded in 96-well plates and cultured overnight.

-

The cells are then washed and incubated with a cAMP assay buffer.

-

Test compounds (derivatives of this compound) are added at various concentrations.

-

After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit.

-

EC₅₀ values are calculated by fitting the dose-response curves using non-linear regression.

In Vivo Oral Glucose Tolerance Test (OGTT):

-

C57BL/6 mice are fasted overnight.

-

The test compound or vehicle is administered orally.

-

After a set period (e.g., 30 minutes), a glucose solution is administered orally.

-

Blood glucose levels are measured from tail vein blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) using a glucometer.

-

The area under the curve (AUC) for blood glucose is calculated to assess the compound's effect on glucose tolerance.

Potential as a Precursor for Antimicrobial Agents

The imidazole scaffold is a well-known pharmacophore in many antifungal and antibacterial agents. While specific studies focusing on the antimicrobial activity of derivatives directly synthesized from this compound are limited, the structural alerts present in the molecule suggest its potential as a precursor for novel antimicrobial compounds. For instance, the aldehyde functionality can be readily converted into various heterocyclic systems known to possess antimicrobial properties.

Logical Relationship for Antimicrobial Drug Design

The aldehyde group of this compound can be utilized to synthesize various heterocyclic derivatives with potential antimicrobial activity.

Caption: Synthesis of potential antimicrobials.

Quantitative Data on Antimicrobial Activity of Related Imidazole Derivatives

While data for direct derivatives is scarce, the following table presents the minimum inhibitory concentration (MIC) values for related imidazole-derived compounds against various microbial strains to illustrate the potential of this chemical class.

| Compound Type | Test Organism | MIC (µg/mL) |

| Imidazole-derived thiosemicarbazones[4] | Cladosporium cladosporioides | < 1.2 |

| Imidazole-derived hydrazones[4] | Candida glabrata | < 1.2 |

| Substituted Benzimidazoles | Methicillin-resistant S. aureus (MRSA) | Comparable to Ciprofloxacin |

This data is from studies on related imidazole derivatives and is intended to be illustrative of the potential of the scaffold.[4]

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This compound is a precursor of significant interest in medicinal chemistry. Its utility in the synthesis of potent TGR5 agonists for the treatment of metabolic diseases is well-documented, and its structural features suggest considerable potential for the development of novel antimicrobial agents. This guide provides a foundational understanding of its synthesis, key applications, and the experimental methodologies required for its effective utilization in drug discovery and development. Further exploration into the synthesis of diverse derivatives and their subsequent biological evaluation is warranted to fully exploit the therapeutic potential of this versatile scaffold.

References

- 1. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08867J [pubs.rsc.org]

- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-1H-imidazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-1H-imidazole-5-carboxaldehyde, an important intermediate in pharmaceutical synthesis. The information is curated for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₀N₂O.[1] Its structure features a benzyl group attached to the nitrogen at position 1 of the imidazole ring, with a carboxaldehyde group at position 5. This unique arrangement of functional groups makes it a versatile building block in the synthesis of more complex molecules.[2]

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Melting Point | 46-49 °C | Smolecule |

| Boiling Point | 383.7 °C at 760 mmHg | LookChem |

| pKa (Predicted) | 3.65 ± 0.13 | LookChem |

| LogP (Predicted) | 1.74390 | LookChem |

| Solubility | Soluble in Dichloromethane (DCM) and Dimethyl sulfoxide (DMSO). | LookChem, MedChemExpress |

| Appearance | Off-white solid | Chem-Impex |

| Storage | Store at 0-8°C | Chem-Impex |

Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While full spectra are often proprietary, the following data provides key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR (CDCl₃): The following chemical shifts have been reported: A free account may be required to view the full spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of a solid sample would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C=O stretch (aldehyde): ~1680-1700 cm⁻¹

-

C-H stretch (aromatic and alkyl): ~2800-3100 cm⁻¹

-

C=C and C=N stretches (imidazole and benzene rings): ~1450-1600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 187.0815

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on standard laboratory practices for similar imidazole derivatives.

Synthesis of this compound

A plausible synthetic route involves the benzylation of a suitable imidazole-5-carboxaldehyde precursor.

Materials:

-

Imidazole-5-carboxaldehyde

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of imidazole-5-carboxaldehyde in DMF, add potassium carbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification of this compound

1. Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified compound.

-

2. Recrystallization:

-

Solvent Selection: An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of solvents, such as ethanol and water, may be effective.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Hot filter the solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

2. Infrared (IR) Spectroscopy:

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane.

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

3. Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute a small aliquot of this stock solution for analysis.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer (e.g., using electrospray ionization - ESI) to obtain the mass-to-charge ratio.

Signaling Pathway and Experimental Workflow Visualization

This compound serves as a key intermediate in the synthesis of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for metabolic diseases. The activation of TGR5 initiates a signaling cascade with significant physiological effects.

Caption: TGR5 Signaling Pathway Activation.

The general workflow for the synthesis and characterization of imidazole derivatives like this compound follows a standard procedure in organic chemistry laboratories.

Caption: General Experimental Workflow.

References

An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-5-carboxaldehyde and its Analogs as Potent TGR5 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 1-Benzyl-1H-imidazole-5-carboxaldehyde and its analogs, with a particular focus on their development as potent Takeda G-protein-coupled receptor 5 (TGR5) agonists for the treatment of metabolic diseases such as type 2 diabetes and obesity. This document outlines the synthesis, biological activity, structure-activity relationships (SAR), and relevant experimental protocols for this class of compounds.

Introduction

This compound is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its unique structure, featuring an imidazole core, a benzyl group, and a reactive aldehyde, allows for diverse chemical modifications, making it an attractive scaffold in medicinal chemistry.[1] The imidazole moiety is a well-known pharmacophore present in numerous approved drugs and bioactive compounds.

Recent research has highlighted the potential of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent and selective agonists of TGR5.[2] TGR5, also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic disorders.[2] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[2][3] This guide will delve into the scientific data and methodologies surrounding these promising therapeutic agents.

Synthesis of this compound and its Carboxamide Analogs

The synthesis of the core scaffold and its subsequent derivatization into carboxamide analogs is a critical step in the drug discovery process.

Synthesis of this compound

While a specific detailed protocol for the direct synthesis of this compound was not found in the provided search results, a general method for the benzylation of imidazole derivatives can be inferred. For instance, the synthesis of a related compound, 1-benzyl-2-methyl-1H-imidazole-carbaldehyde, involves the reaction of 4-formyl-2-methylimidazole with benzyl bromide in the presence of potassium carbonate in DMF.[1] A similar approach could likely be adapted for the synthesis of the title compound.

Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Analogs

A general synthetic route to 1-benzyl-1H-imidazole-5-carboxamide derivatives has been described.[2] The key steps involve the conversion of the aldehyde to a carboxylic acid, followed by amide coupling with various amines.

Biological Activity and Therapeutic Potential

The primary biological target of the 1-benzyl-1H-imidazole-5-carboxamide series is the TGR5 receptor. Activation of this receptor initiates a signaling cascade with therapeutic implications for metabolic diseases.

TGR5 Agonist Activity

Several 1-benzyl-1H-imidazole-5-carboxamide derivatives have been shown to be potent agonists of human TGR5 (hTGR5).[2] The potency of these compounds is typically evaluated using in vitro assays that measure the increase in intracellular cyclic AMP (cAMP) levels upon receptor activation.[3]

In Vitro and In Vivo Efficacy

Promising compounds from this series have demonstrated significant glucose-lowering effects in in vivo models of diabetes.[2] These effects are believed to be mediated, at least in part, by the stimulation of GLP-1 secretion from intestinal L-cells.[2]

Structure-Activity Relationship (SAR)

The systematic modification of the 1-benzyl-1H-imidazole-5-carboxamide scaffold has provided valuable insights into the structural requirements for potent TGR5 agonism. The following table summarizes the in vitro activity of selected analogs.

| Compound ID | R Group | hTGR5 EC50 (nM) |

| 19d | 4-(trifluoromethyl)benzyl | 1.3 |

| 19e | 4-chlorobenzyl | 2.8 |

| 19f | 4-(trifluoromethoxy)benzyl | 5.6 |

| 19b | 4-methylbenzyl | 10.7 |

| 19c | 4-methoxybenzyl | 13.9 |

| 19a | benzyl | 15.3 |

| INT-777 | Reference Agonist | 30.0 |

| LCA | Endogenous Ligand | 1500 |

Data sourced from a study on 1-benzyl-1H-imidazole-5-carboxamide derivatives.[2]

The SAR data reveals that substitution on the benzyl group of the carboxamide moiety significantly influences potency. Electron-withdrawing groups at the 4-position of the benzyl ring, such as trifluoromethyl and chloro, lead to a substantial increase in TGR5 agonist activity compared to the unsubstituted analog.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound analogs.

General Synthesis of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives

Step 1: Synthesis of 1-Benzyl-1H-imidazole-5-carboxylic acid

A detailed experimental protocol for this specific step was not available in the search results. However, a typical procedure would involve the oxidation of this compound using a suitable oxidizing agent, such as potassium permanganate or Jones reagent, followed by acidic workup and purification.

Step 2: Amide Coupling

-

To a solution of 1-benzyl-1H-imidazole-5-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-1H-imidazole-5-carboxamide derivative.

In Vitro TGR5 Activation Assay

This protocol describes a cell-based assay to determine the potency of compounds as TGR5 agonists.

-

Cell Culture: Maintain HEK293 cells stably expressing human TGR5 in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Seed the TGR5-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in an appropriate assay buffer.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Incubate the plates at 37°C for a specified period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro GLP-1 Secretion Assay

This assay measures the ability of test compounds to stimulate GLP-1 secretion from an enteroendocrine cell line.[4]

-

Cell Culture: Culture NCI-H716 cells in a complete growth medium. These cells grow in suspension as floating aggregates.[4]

-

Assay Procedure:

-

Seed the NCI-H716 cells into 24-well plates.

-

Wash the cells with a serum-free medium.

-

Add the test compounds at various concentrations to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.[5]

-

Collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cell debris.[4]

-

Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit.[4]

-

-

Data Analysis: Express the GLP-1 secretion as a fold increase over the vehicle-treated control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of the test compounds on glucose metabolism.[6][7]

-

Animals: Use male C57BL/6J mice or a suitable diabetic mouse model.

-

Acclimatization: Acclimatize the animals to the experimental conditions for at least one week prior to the study.

-

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.[8]

-

Administer the test compound or vehicle orally.

-

After a specific time (e.g., 30 minutes), administer a glucose solution (e.g., 2 g/kg) orally or via intraperitoneal injection.[6]

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure the blood glucose levels using a glucometer.

-

-

Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. Compare the AUC of the compound-treated groups to the vehicle control group to determine the glucose-lowering effect.

Signaling Pathways and Visualizations

TGR5 Signaling Pathway

Activation of TGR5 by an agonist, such as a 1-benzyl-1H-imidazole-5-carboxamide derivative, initiates a downstream signaling cascade primarily through the Gαs protein.[9] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels.[9] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[9] Activated CREB translocates to the nucleus and promotes the transcription of target genes, including proglucagon, which is the precursor to GLP-1.[9]

Experimental Workflow for In Vitro GLP-1 Secretion Assay

The following diagram illustrates the key steps in the in vitro evaluation of GLP-1 secretion.

Conclusion